9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-26-13-7-5-12(6-8-13)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQWWFOOHLMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
9-(4-Ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 338.4 g/mol. The compound features a pyrimidine ring fused with a purine-like structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit bacterial growth. The specific activity against resistant strains is of particular interest.
- Anticancer Potential : Some studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interference with nucleic acid synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as thymidylate synthase (ThyX), which is crucial for DNA synthesis in certain bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine and purine rings can enhance potency and selectivity against target enzymes or pathogens.
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Ethoxy group | Increased lipophilicity and potential for better membrane permeability |
| 7 | Methyl group | Enhanced binding affinity to target enzymes |
| 6 | Dimethyl substitution | Improved stability against metabolic degradation |
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of related compounds against various strains including Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the ethoxy position significantly enhanced activity against Gram-positive bacteria .
- Anticancer Mechanisms : Research involving analogous compounds demonstrated that they could induce cell cycle arrest in cancer cell lines (e.g., HeLa) through apoptosis pathways. The mechanism was linked to the inhibition of DNA synthesis .
- Enzyme Targeting : Inhibitory assays against ThyX showed that certain derivatives exhibited over 70% inhibition at concentrations around 200 µM without significant cytotoxicity to human cells. This suggests a promising therapeutic window for further development .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties: Polar groups like 3,4-dihydroxyphenethyl (20a–22) increase melting points (194–235°C) compared to nonpolar substituents (e.g., 24: 203–206°C). The target compound’s 4-ethoxyphenyl group likely balances lipophilicity and solubility, though data gaps exist . Alkyl chain length inversely correlates with melting points (e.g., dibutyl derivative 22: 194°C vs. dipropyl 21: 206°C) .
Biological Activity: Receptor Affinity: Compounds with dihydroxyphenethyl groups (20a–22) show high adenosine A₁/A₂A receptor affinity due to dopamine-like motifs, while the target compound’s ethoxyphenyl may favor A₂B or A₃ subtypes . Enzyme Inhibition: Hybrid structures like Compound 5 exhibit dual activity (PDE4B/PDE10A inhibition), suggesting that substituents such as isoquinolinyl enhance multitarget effects. The ethoxyphenyl group in the target compound could similarly modulate phosphodiesterase interactions .
Synthetic Yields and Purity :
- Derivatives with dihydroxyphenethyl groups achieve high yields (71–97%) and purity (>98%), attributed to optimized cyclocondensation protocols . Prop-2-ynyl substituents (24) also show high yields (93%), indicating robust synthetic routes for alkyne modifications .
Structural Modifications and Therapeutic Implications
- Polar Substituents : Dihydroxyphenethyl groups (20a–22) enhance water solubility and receptor binding but may reduce blood-brain barrier penetration. The target compound’s ethoxy group offers a compromise between polarity and lipophilicity .
- Alkyl Chains : Longer chains (e.g., dibutyl in 22) improve metabolic stability but may reduce target specificity. The target compound’s dimethyl groups likely optimize pharmacokinetics without excessive bulk .
- Aromatic Moieties: Benzyl or ethoxyphenyl groups (as in the target compound) are associated with improved adenosine receptor subtype selectivity, particularly in neurodegenerative models .
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Force field refinement : Adjust parameters (e.g., solvation models) in docking simulations .
- Experimental validation : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to reconcile computational data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
